N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Attachment of the 5-chloro-2-methylphenyl Group: This step can be carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Aminopyrimidines: These compounds share the pyrimidine ring and are known for their medicinal properties.
Uniqueness
N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazolo[1,5-a]pyrimidine core with a pyrrolidine moiety and a 5-chloro-2-methylphenyl group
Properties
IUPAC Name |
N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-13-3-4-15(20)9-17(13)24-8-5-14(12-24)10-22-19(26)16-11-23-25-7-2-6-21-18(16)25/h2-4,6-7,9,11,14H,5,8,10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQVXBMQPQIOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCC(C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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